

Spectroscopic Profile of 1,3,5-Triisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **1,3,5-triisopropylbenzene** (CAS No. 717-74-8), a symmetrically substituted aromatic hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **1,3,5- Triisopropylbenzene**, providing a clear reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of **1,3,5- triisopropylbenzene**. Due to the molecule's high degree of symmetry (C₃h point group), the spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for **1,3,5-Triisopropylbenzene**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.8-7.0	Singlet	3H	Aromatic C-H
~2.8-3.0	Septet	3H	Isopropyl CH
~1.2-1.3	Doublet	18H	Isopropyl CH₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **1,3,5-Triisopropylbenzene**[1]

Chemical Shift (δ) ppm	Assignment	
~148-149	Quaternary Aromatic C	
~120-121	Aromatic CH	
~34-35	Isopropyl CH	
~23-24	Isopropyl CH₃	

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with broadband proton decoupling.[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1,3,5-triisopropylbenzene** is characterized by absorptions corresponding to aromatic and aliphatic C-H bonds, as well as aromatic C=C bonds.

Table 3: Key IR Absorption Bands for 1,3,5-Triisopropylbenzene



Wavenumber (cm⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
3000-2850	C-H Stretch	Alkane (Isopropyl)
1600-1585, 1500-1400	C=C Stretch (in-ring)	Aromatic
1470-1450	C-H Bend	Alkane (Isopropyl)
900-675	C-H Bend (out-of-plane)	Aromatic

Note: The spectrum of the neat liquid is typically acquired.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **1,3,5-triisopropylbenzene** results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is dominated by the loss of alkyl groups.

Table 4: Key Mass Spectrometry Data for 1,3,5-Triisopropylbenzene

m/z	Proposed Fragment Ion	Relative Intensity
204	[C ₁₅ H ₂₄]+ (Molecular Ion)	Moderate
189	[M - CH ₃] ⁺	High
161	[M - C ₃ H ₇] ⁺	Moderate
91	[C ₇ H ₇]+ (Tropylium ion)	Low

Note: The base peak is typically observed at m/z 189, corresponding to the loss of a methyl group.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of **1,3,5-triisopropylbenzene**.

Methodology:

- Sample Preparation: A sample of **1,3,5-triisopropylbenzene** (5-25 mg for ¹H, 20-50 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[3] The solution is transferred to a clean, dry 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer (e.g., 300 MHz or higher) is set up for the desired nucleus (¹H or ¹³C).
- Data Acquisition:
 - The sample tube is placed in the spectrometer's probe.
 - The magnetic field is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called shimming.
 - For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]
 - A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
 - The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy



Objective: To identify the functional groups in **1,3,5-triisopropylbenzene** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (Neat Liquid):
 - A drop of neat 1,3,5-triisopropylbenzene is placed directly onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[4]
 - A second salt plate is placed on top to create a thin liquid film between the plates.
- Instrument Setup: The FT-IR spectrometer is prepared for data collection.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O absorptions.
 - The prepared sample (sandwiched salt plates) is placed in the sample holder within the spectrometer.
 - The sample is scanned with the IR beam, and the transmitted radiation is measured by the detector.
 - Multiple scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,3,5-triisopropylbenzene**.

Methodology:

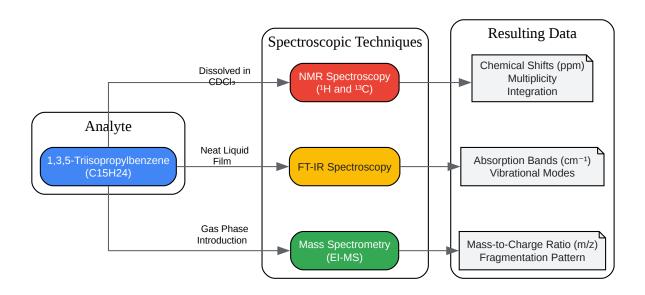


- Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer. This can be done via direct insertion or, more commonly, through a gas chromatography (GC) system for separation prior to analysis.[5]
- Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).[6]
- Fragmentation: The excess energy from the electron bombardment causes the molecular ions to fragment into smaller, characteristic charged species.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
 mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their
 mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,3,5-triisopropylbenzene**.





Click to download full resolution via product page

Spectroscopic analysis workflow for **1,3,5-Triisopropylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3,5-Triisopropylbenzene(717-74-8) 13C NMR [m.chemicalbook.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. web.mit.edu [web.mit.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron ionization Wikipedia [en.wikipedia.org]
- 6. Electron Ionization Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Triisopropylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b7725177#spectroscopic-data-for-1-3-5-triisopropylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com